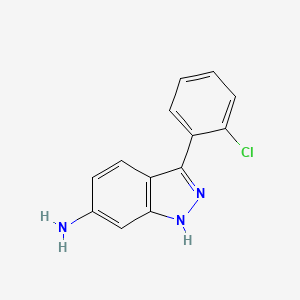
3-(2-Chloro-phenyl)-1H-indazol-6-ylamine
Cat. No. B8358740
M. Wt: 243.69 g/mol
InChI Key: AWKOADQTUHOKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07517901B2
Procedure details


3-(2-Chloro-phenyl)-6-nitro-1H-indazole (8.82 g, 32.23 mmol) was dissolved in 400 mL EtOH and 120 mL water, and the mixture was heated to 85° C. with stirring. After stirring for 40 minutes, Fe (9.0 g, 161.15 mmol) and NH4Cl (8.62 g, 161.15 mmol) were added, and the reaction mixture was stirred for 16 hours at 85° C. The reactuion mixture was filtered through Whatman filter paper, and the filtrate was concentrated under reduced pressure. The resulting residue was partitioned between water and ethyl acetate, and the organic layer was separated, dried over MgSO4, filtered and concentrated under reduced pressure. The residue was chromatographed through silica gel (hexanes/EtOAc 0-50%) to give 2.24 g of 3-(2-Chloro-phenyl)-1H-indazol-6-ylamine, MS (M+H)=245.
Name
3-(2-Chloro-phenyl)-6-nitro-1H-indazole
Quantity
8.82 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:16]2[C:11](=[CH:12][C:13]([N+:17]([O-])=O)=[CH:14][CH:15]=2)[NH:10][N:9]=1.[NH4+].[Cl-]>CCO.O.[Fe]>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:16]2[C:11](=[CH:12][C:13]([NH2:17])=[CH:14][CH:15]=2)[NH:10][N:9]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
3-(2-Chloro-phenyl)-6-nitro-1H-indazole
|
|
Quantity
|
8.82 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1)C1=NNC2=CC(=CC=C12)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Step Two
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 40 minutes
|
|
Duration
|
40 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred for 16 hours at 85° C
|
|
Duration
|
16 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reactuion mixture was filtered through Whatman
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter paper
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was partitioned between water and ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed through silica gel (hexanes/EtOAc 0-50%)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=CC=C1)C1=NNC2=CC(=CC=C12)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.24 g | |
| YIELD: CALCULATEDPERCENTYIELD | 28.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
